N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-(2-methylpropyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl-pyrazole moiety, an isobutyl group, and an isopropylphenyl group attached to a benzenesulfonamide core. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzenesulfonamide Core: The benzenesulfonamide core can be synthesized by reacting benzenesulfonyl chloride with an appropriate amine.
Coupling Reactions: The final compound is obtained by coupling the pyrazole derivative with the benzenesulfonamide core under suitable conditions.
Chemical Reactions Analysis
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions:
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzenesulfonamide core.
Common Reagents and Conditions: Typical reagents include oxidizing agents like bromine, reducing agents like lithium aluminum hydride, and bases like potassium carbonate.
Major Products: The major products formed from these reactions include pyrazole N-oxides, amines, and substituted benzenesulfonamides.
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Pathways Involved: By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives:
Properties
Molecular Formula |
C25H33N3O2S |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylpropyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H33N3O2S/c1-6-27-16-15-23(26-27)18-28(24-11-9-22(10-12-24)20(4)5)31(29,30)25-13-7-21(8-14-25)17-19(2)3/h7-16,19-20H,6,17-18H2,1-5H3 |
InChI Key |
FLMCYJOYRPIVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
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